1-Iodobicyclo[1.1.1]pentane

Catalog No.
S12748896
CAS No.
133692-73-6
M.F
C5H7I
M. Wt
194.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodobicyclo[1.1.1]pentane

CAS Number

133692-73-6

Product Name

1-Iodobicyclo[1.1.1]pentane

IUPAC Name

1-iodobicyclo[1.1.1]pentane

Molecular Formula

C5H7I

Molecular Weight

194.01 g/mol

InChI

InChI=1S/C5H7I/c6-5-1-4(2-5)3-5/h4H,1-3H2

InChI Key

JQBKEUBPDXVQKD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)I

1-Iodobicyclo[1.1.1]pentane is a bicyclic compound characterized by its unique structural framework, which consists of a bicyclo[1.1.1]pentane core with an iodine atom substituted at one of its carbon atoms. The bicyclo[1.1.1]pentane structure is notable for its compactness and rigidity, making it an interesting subject in organic chemistry and medicinal chemistry due to its potential as a bioisostere for aromatic compounds like benzene.

The compound has garnered attention because of its potential applications in drug design and synthesis, particularly as a substitute for para-substituted benzene rings, which are prevalent in many pharmaceuticals. Its unique three-dimensional structure allows for distinct interactions with biological targets, potentially influencing the pharmacokinetics and pharmacodynamics of drug candidates.

, such as the photo-Hunsdiecker reaction, which generates substituted bicyclo[1.1.0]butanes from iodo-bicyclo[1.1.1]pentanes under metal-free conditions at room temperature . The compound also serves as a precursor for more complex transformations through "click" chemistry, allowing for modular synthesis of various derivatives .

The bicyclo[1.1.1]pentane scaffold has been investigated for its biological activity, particularly as a bioisostere in drug molecules. Its structural similarity to benzene rings allows it to mimic certain biological interactions while potentially offering improved selectivity and reduced toxicity profiles . Research has shown that derivatives of 1-iodobicyclo[1.1.1]pentane can engage in various biological pathways, making them candidates for further exploration in medicinal chemistry.

Several methods have been developed for synthesizing 1-iodobicyclo[1.1.1]pentane:

  • Light-enabled Synthesis: A scalable reaction that combines alkyl iodides with propellane under light irradiation without the need for catalysts or additives has been reported, yielding high-purity products suitable for further transformations .
  • Photo-Hunsdiecker Reaction: This method generates iodo-bicyclo[1.1.1]pentanes from substituted precursors under mild conditions .
  • Radical Reactions: The compound can also be synthesized through radical pathways involving thiols or other nucleophiles reacting with propellane .

These methods highlight the versatility and efficiency of synthesizing 1-iodobicyclo[1.1.1]pentane and its derivatives.

The unique properties of 1-iodobicyclo[1.1.1]pentane make it valuable in several applications:

  • Drug Design: Its role as a bioisostere allows it to replace traditional aromatic systems in drug candidates, potentially improving efficacy and safety profiles.
  • Synthetic Chemistry: It serves as a versatile building block for synthesizing more complex organic molecules through various chemical transformations.
  • Material Science: The compound's unique structural properties may find applications in developing new materials with specific mechanical or electronic properties.

Studies on the interaction of 1-iodobicyclo[1.1.1]pentane with biological targets have shown promising results, indicating that the compound can effectively mimic certain interactions typical of aromatic compounds while offering distinct advantages due to its three-dimensional structure . These interactions are crucial for understanding how modifications to this scaffold might influence biological activity and lead to the development of novel therapeutics.

Several compounds share structural similarities with 1-iodobicyclo[1.1.1]pentane, each exhibiting unique properties:

Compound NameStructure TypeKey Features
Bicyclo[2.2.2]octaneBicyclicMore flexible structure; used in various syntheses
Bicyclo[3.3.0]octaneBicyclicGreater strain; interesting for synthetic applications
2-Iodobicyclo[2.2.0]hexaneBicyclicDifferent halogen substitution; varied reactivity
Cyclopropylmethyl iodideCyclicSmaller ring size; different reactivity profile

Each of these compounds offers distinct advantages and reactivity patterns compared to 1-iodobicyclo[1.1.1]pentane, highlighting its uniqueness in applications related to medicinal chemistry and synthetic organic chemistry.

XLogP3

2.5

Exact Mass

193.95925 g/mol

Monoisotopic Mass

193.95925 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-09-2024

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